

# 5-(2-Nitrophenyl)-2-furaldehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: 5-(2-Nitrophenyl)-2-furaldehyde

Cat. No.: B1298063

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## An In-depth Technical Guide to 5-(2-Nitrophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **5-(2-Nitrophenyl)-2-furaldehyde**, a member of the nitrofurans class of compounds. While detailed biological data and specific signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide extrapolates from the broader class of nitrofurans to offer insights into its potential applications, mechanism of action, and synthetic considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry, summarizing key chemical data, outlining relevant experimental protocols for related compounds, and visualizing the established mechanism of action for nitrofurans.

### Core Compound Information

**5-(2-Nitrophenyl)-2-furaldehyde** is a synthetic organic compound characterized by a furan ring substituted with a nitrophenyl group. Its chemical properties are foundational to its potential biological activity, which is largely inferred from the well-studied class of nitrofurans antimicrobials.

Property	Value
CAS Number	20000-96-8
Molecular Formula	C <sub>11</sub> H <sub>7</sub> NO <sub>4</sub>
Molecular Weight	217.18 g/mol
Synonyms	5-(2-Nitrophenyl)furfural, 5-(2-Nitrophenyl)-2-furancarboxaldehyde

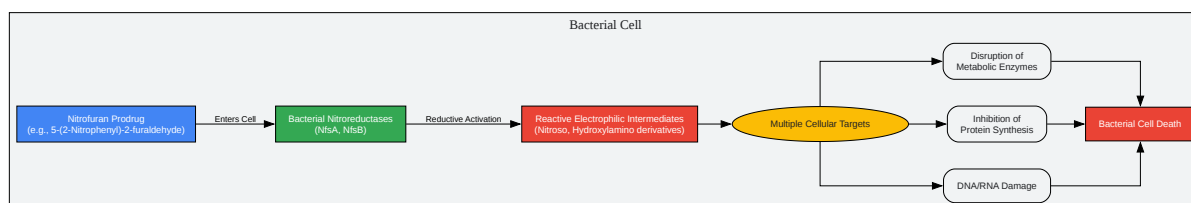
## Potential Biological Activity and Mechanism of Action

While specific studies on **5-(2-Nitrophenyl)-2-furaldehyde** are limited, the broader class of nitrofurans are known for their antimicrobial properties. It is hypothesized that this compound, like other nitrofurans, acts as a prodrug that requires reductive activation within the target pathogen to exert its biological effect.[\[1\]](#)[\[2\]](#)

The antimicrobial mechanism of nitrofuran derivatives is generally understood to be a multi-targeted process initiated by the reduction of the 5-nitro group.[\[1\]](#)[\[2\]](#) This reduction is catalyzed by bacterial nitroreductases (both Type I and Type II), leading to the formation of highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#) These reactive species are non-specific in their action and can damage a variety of cellular macromolecules, including:

- DNA and RNA: Causing lesions and strand breaks.[\[2\]](#)
- Proteins: Inhibiting protein synthesis, including ribosomal proteins.[\[2\]](#)
- Metabolic Pathways: Disrupting bacterial enzyme systems, particularly those involved in energy metabolism.[\[2\]](#)

This multi-targeted approach is a significant advantage, as it is believed to contribute to a lower incidence of bacterial resistance development.[\[2\]](#)



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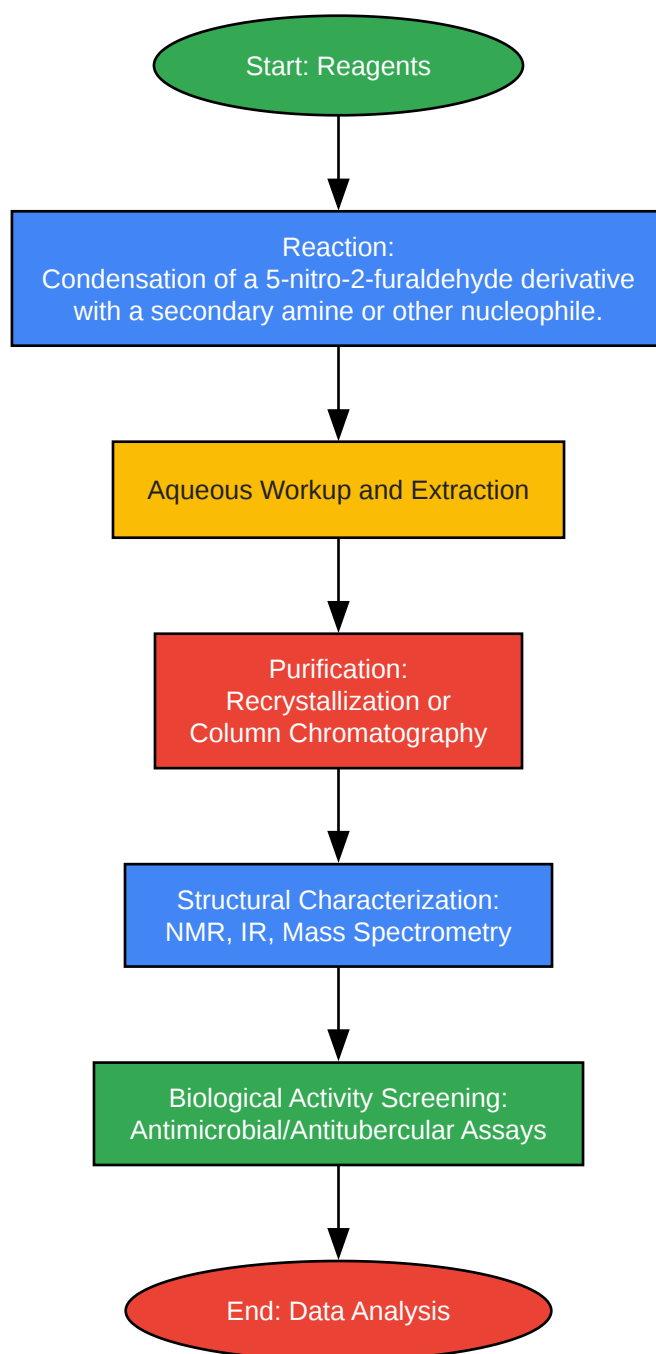
Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.

## Synthesis and Experimental Protocols

Detailed synthetic procedures for **5-(2-Nitrophenyl)-2-furaldehyde** are not readily available in the surveyed literature. However, protocols for structurally similar compounds, such as derivatives of 5-nitro-2-furaldehyde, provide a valuable template for potential synthetic routes. These generally involve the condensation of a furaldehyde derivative with another molecule to form the desired product.

## General Experimental Workflow for Synthesis of Nitrofuran Derivatives

The following diagram illustrates a general workflow for the synthesis and characterization of nitrofuran derivatives, which could be adapted for **5-(2-Nitrophenyl)-2-furaldehyde**.



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A typical experimental workflow for synthesizing and evaluating nitrofuran derivatives.

## Example Protocol: Synthesis of 5-Nitro-2-furaldehyde Diacetate

This protocol describes the synthesis of a related precursor, 5-nitro-2-furaldehyde diacetate, which can be subsequently converted to 5-nitro-2-furaldehyde.[4]

Materials:

- Acetic anhydride
- Fuming nitric acid (d=1.5 g/ml)
- 2-furaldehyde diacetate
- 40% Sodium hydroxide solution
- Pyridine
- Ice
- Dilute acetic acid
- Ethanol

Procedure:

- A mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid is prepared at 0°C.
- A solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride is added dropwise over 30-40 minutes, maintaining the temperature at or below -5°C.
- The mixture is stirred for 3 hours and then poured onto ice.
- With stirring, 40% sodium hydroxide solution is added until the separation of an oil is complete.
- The aqueous layer is removed, and an equal volume of pyridine is cautiously added in small portions to the oil.
- After warming for a period, the mixture is diluted with 2-3 parts of ice-water by volume.

- The resulting precipitate is filtered off and washed with dilute acetic acid and then with water until free of pyridine.
- The crude 5-nitro-2-furaldehyde diacetate can be recrystallized from ethanol.

## Quantitative Data on Related Compounds

While specific quantitative biological activity data for **5-(2-Nitrophenyl)-2-furaldehyde** is not available, studies on other 5-nitrofuran derivatives demonstrate their potential as antimicrobial and antitubercular agents.

## In Vitro Antitubercular Activity of 5-Nitrofuran-2-yl Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-nitrofuran-2-yl derivatives against *Mycobacterium tuberculosis* H37Rv.[5]

Compound	R Group on Thiosemicarbazide	MIC (μM) - Log Phase	MIC (μM) - Starved
4p	5-Chloro-pyridin-2-yl	1.2	38.3
4r	3,5-Dibromo-pyridin-2-yl	0.22	13.9
Isoniazid (Standard)	-	0.66	>455.8
Rifampicin (Standard)	-	0.23	75.9

Note: The parent compound for these derivatives is 5-nitro-2-furaldehyde, not **5-(2-Nitrophenyl)-2-furaldehyde**.

## In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives of 5-Nitrofuran

This table shows the MIC values for a lead compound derived from 5-nitrofuran against several ESKAPE pathogens.[6]

Compound	Bacterial Strain	MIC (µg/mL)
4a	Enterobacter cloacae	0.25
4a	Staphylococcus aureus	0.06
4a	Klebsiella pneumoniae	0.25
4a	Enterococcus faecalis	0.25

Note: Compound 4a is N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine.

## Conclusion and Future Directions

**5-(2-Nitrophenyl)-2-furaldehyde** represents a chemical entity with potential for further investigation within the field of antimicrobial drug discovery. Based on the well-established mechanism of action of the nitrofuran class, it is plausible that this compound could exhibit biological activity following reductive activation. The lack of specific biological data for this compound highlights an opportunity for future research. Key areas for investigation would include:

- **Synthesis and Characterization:** Development and optimization of a reliable synthetic route for **5-(2-Nitrophenyl)-2-furaldehyde** and its derivatives.
- **In Vitro and In Vivo Studies:** Comprehensive screening for antimicrobial activity against a broad panel of pathogens, including multidrug-resistant strains.
- **Mechanism of Action Studies:** Elucidation of the specific cellular targets and pathways affected by this compound.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and reduce toxicity.

This technical guide provides a starting point for researchers interested in exploring the potential of **5-(2-Nitrophenyl)-2-furaldehyde** and related nitrofuran compounds in the ongoing search for novel therapeutic agents.

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